2-Bromo-5,6-dimethylnicotinonitrile
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Description
2-Bromo-5,6-dimethylnicotinonitrile (2-Br-5,6-DMNN) is a versatile organic compound that has been studied extensively for its applications in organic synthesis and medicinal chemistry. It is a brominated derivative of 5,6-dimethylnicotinonitrile, a cyclic nitrile that is widely used in the synthesis of pharmaceuticals and in the development of new drug candidates. 2-Br-5,6-DMNN is used in a variety of chemical reactions, including amination, alkylation, and halogenation. It is also used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
Synthesis Techniques and Applications
Advanced Synthesis Methods : Innovative synthesis methods for brominated compounds, such as dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, have been developed to facilitate further advancements in pharmaceutical and chemical research. These methods involve complex reactions and are characterized by their kinetics and thermodynamics, indicating the intricate processes required to produce such compounds and their potential applications in developing new drugs and biological agents (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Antifolate Synthesis : Brominated nicotinonitriles serve as key intermediates in the synthesis of lipophilic antifolates like piritrexim, showcasing their role in creating potent compounds for cancer therapy. The synthesis involves palladium(0)-catalyzed cross-coupling reactions, highlighting the chemical versatility and significance of brominated nicotinonitriles in medicinal chemistry (Chan & Rosowsky, 2005).
Heterocyclic Compound Synthesis : The reactivity of brominated precursors in creating heterocyclic compounds, such as thiazole derivatives, is crucial for developing new materials with potential applications in fungicides and other agricultural chemicals. This application demonstrates the role of brominated nicotinonitriles in synthesizing complex molecules with specific biological activities (Bashandy, Abdelall, & El-Morsy, 2008).
properties
IUPAC Name |
2-bromo-5,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTLTCYYIULTID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342566 |
Source
|
Record name | 2-Bromo-5,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6-dimethylnicotinonitrile | |
CAS RN |
113124-06-4 |
Source
|
Record name | 2-Bromo-5,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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